Stiripentol-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Stiripentol-d9 est un composé synthétique classé comme un diterpène dérivé de la famille des terpénoïdes. Il s’agit d’une version marquée au deutérium du stiripentol, un médicament anticonvulsivant. Le this compound fonctionne comme un agoniste non sélectif des récepteurs couplés aux protéines G (RCPG), une famille de récepteurs importante. Ce composé est principalement utilisé dans la recherche scientifique pour explorer le rôle des RCPG dans divers processus physiologiques, notamment la neurotransmission, la transduction du signal et la prolifération cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du Stiripentol-d9 implique l’incorporation du deutérium dans la molécule de stiripentol. Ce processus comprend généralement les étapes suivantes :

Réaction d’échange de deutérium : Les atomes d’hydrogène du stiripentol sont remplacés par des atomes de deutérium à l’aide de réactifs deutérés dans des conditions spécifiques.

Purification : Le this compound obtenu est purifié à l’aide de techniques telles que la chromatographie pour garantir une pureté isotopique élevée.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Mélange de Stiripentol avec une matière auxiliaire soluble à faible point de fusion : Ce mélange est chauffé pour fondre, puis pulvérisé et refroidi pour obtenir une préparation solide.

Ajout de matières auxiliaires : Des matières auxiliaires supplémentaires sont ajoutées pour améliorer la vitesse de dissolution, la biodisponibilité et la stabilité de stockage du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le Stiripentol-d9 subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

Le this compound a une valeur significative dans la recherche scientifique en raison de sa capacité à activer les RCPG. Il a été utilisé dans des études explorant :

Neurotransmission : Investigation des effets des agonistes et des antagonistes des RCPG sur la libération des neurotransmetteurs.

Transduction du signal : Compréhension des voies de signalisation initiées par l’activation des RCPG.

Prolifération cellulaire : Examen du rôle des RCPG dans la croissance et la division cellulaires.

En médecine, le this compound est utilisé pour étudier la pharmacocinétique et le métabolisme du stiripentol, en particulier dans le contexte du traitement de l’épilepsie .

Applications De Recherche Scientifique

Key Applications

-

Anticonvulsant Therapy

- Dravet Syndrome : Stiripentol has been extensively studied for its effectiveness in reducing seizure frequency in patients with Dravet syndrome. A retrospective study involving 82 children indicated that stiripentol significantly reduced the frequency of prolonged seizures across various treatment groups . In another long-term study, approximately 50% of patients experienced a notable decrease in seizure episodes when treated with stiripentol as part of a polytherapy regimen .

-

Pharmacokinetic Studies

- Mass Spectrometry and Liquid Chromatography : Stiripentol-d9 enhances the precision of mass spectrometry and liquid chromatography techniques, allowing researchers to accurately quantify stiripentol levels in plasma and brain tissues. This application is critical for understanding the drug's pharmacokinetics and optimizing dosing regimens .

-

Preclinical Drug Development

- Mouse Models : Research utilizing the Scn1aA1783V/WT mouse model has demonstrated that stiripentol, when added to other antiepileptic drugs like clobazam and sodium valproate, significantly reduces seizure frequency and increases seizure thresholds under induced conditions. This highlights its potential as an effective add-on therapy in drug-resistant epilepsy .

Retrospective Study on Efficacy

A retrospective study conducted across multiple U.S. clinics assessed the efficacy of stiripentol in children diagnosed with Dravet syndrome. The findings revealed:

- Overall seizure frequency was reduced significantly across all treatment groups.

- Adverse effects were noted in 38% of participants, primarily sedation and decreased appetite .

Long-term Safety Analysis

A post-marketing surveillance study conducted in Japan evaluated the long-term safety and effectiveness of stiripentol over a period of 104 weeks:

- The responder rate for convulsive seizures was approximately 43%, with significant improvements noted in other seizure types.

- Adverse reactions were reported in 70% of new patients; however, no new safety concerns were identified during the study period .

Data Summary

Mécanisme D'action

Le Stiripentol-d9 fonctionne comme un agoniste non sélectif des RCPG en se liant à ces récepteurs et en déclenchant leur activation. Cette activation initie une voie de signalisation qui peut induire diverses réponses cellulaires, en fonction du RCPG spécifique avec lequel elle interagit. Par exemple, elle peut induire la libération de neurotransmetteurs, activer des systèmes de seconds messagers ou stimuler l’expression des gènes .

Composés similaires :

Stiripentol : La version non deutérée du stiripentol, utilisée comme médicament anticonvulsivant.

Clobazam : Un autre médicament anticonvulsivant souvent utilisé en association avec le stiripentol.

Acide valproïque : Un médicament anticonvulsivant utilisé en association avec le stiripentol pour le traitement du syndrome de Dravet.

Unicité : Le this compound est unique en raison de son marquage au deutérium, ce qui améliore sa stabilité et permet des études pharmacocinétiques détaillées. Ce marquage permet également de suivre les voies métaboliques du composé et de comprendre ses interactions avec d’autres médicaments .

Comparaison Avec Des Composés Similaires

Stiripentol: The non-deuterated version of stiripentol, used as an antiseizure medication.

Clobazam: Another antiseizure medication often used in combination with stiripentol.

Valproic Acid: An antiseizure medication used in conjunction with stiripentol for treating Dravet syndrome.

Uniqueness: Stiripentol-d9 is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. This labeling also helps in tracing the compound’s metabolic pathways and understanding its interactions with other drugs .

Activité Biologique

Stiripentol-d9 is a deuterated form of stiripentol, an antiepileptic drug primarily used in the treatment of Dravet syndrome. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

This compound exhibits multiple mechanisms of action that contribute to its efficacy as an anticonvulsant:

-

GABAergic Modulation :

- Positive Allosteric Modulator : this compound enhances GABA_A receptor activity, particularly at receptors containing the α3 subunit. It increases the duration of GABA-activated channels without competing with benzodiazepine binding sites, leading to enhanced inhibitory neurotransmission .

- Inhibition of GABA Transaminase : This action reduces the breakdown of GABA, thereby increasing its availability in the synaptic cleft .

- Lactate Dehydrogenase Inhibition :

- Ion Channel Interaction :

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : After oral administration, this compound is rapidly absorbed with a median time to peak concentration (T_max) of 2-3 hours.

- Distribution : The average volume of distribution is approximately 1.03 L/kg, with significant accumulation in the brain regions such as the cerebellum and medulla.

- Protein Binding : this compound exhibits high protein binding (99%).

- Metabolism : It undergoes extensive metabolism via cytochrome P450 enzymes, which can lead to interactions with other antiepileptic drugs .

Case Studies and Research Findings

Several studies have highlighted the efficacy and biological properties of this compound:

- Neuroprotective Effects : In vitro studies showed that this compound could protect neuronal cells from oxidative stress induced by oxygen-glucose deprivation and high glutamate levels. This neuroprotective effect was also observed in animal models subjected to status epilepticus .

- Clinical Efficacy in Dravet Syndrome : Clinical data suggest that this compound is particularly effective in treating childhood-onset epilepsies like Dravet syndrome due to its selective action on immature brain receptors .

Comparative Summary of Biological Activities

| Mechanism | Description |

|---|---|

| GABA_A Modulation | Enhances GABAergic transmission through positive allosteric modulation at α3 subunits |

| LDH Inhibition | Reduces neuronal excitability by inhibiting lactate production |

| Ion Channel Modulation | Inhibits sodium and calcium channels, affecting seizure thresholds |

| Neuroprotective Properties | Protects against oxidative stress and excitotoxicity |

Propriétés

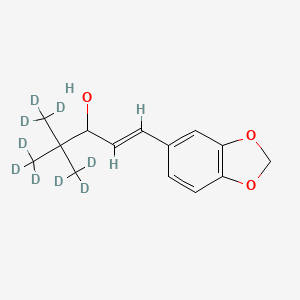

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNKMRFIPWSOY-QPYRMXHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(/C=C/C1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.